molecular formula C16H16N4 B10844873 5-Phenethylquinazoline-2,4-diamine

5-Phenethylquinazoline-2,4-diamine

Cat. No.: B10844873
M. Wt: 264.32 g/mol
InChI Key: UIHMRPRVKDDARV-UHFFFAOYSA-N
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Description

5-Phenethylquinazoline-2,4-diamine is a synthetic quinazoline derivative supplied for investigative purposes in basic and applied sciences. Quinazoline-2,4-diamine derivatives are recognized in pharmacological research for their potential to interact with key biological pathways. Recent studies on structurally similar N2,N4-disubstituted quinazoline-2,4-diamines have identified them as potent inhibitors of phosphodiesterase-5 (PDE5), an enzyme target in cardiovascular research . Specific analogues have demonstrated a potent vasorelaxant effect on isolated arteries and have shown acute hypotensive effects in preclinical models, with mechanisms of action that may include opening of calcium-activated potassium (KCa) channels, inhibition of calcium influx, and antagonism of α1-adrenergic receptors . Furthermore, the 2,4-diaminoquinazoline scaffold is a platform of significant interest in anticancer research. Various derivatives have exhibited promising in vitro antitumor activities against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2) . The core quinazoline structure is a versatile pharmacophore found in compounds with a wide array of other investigated properties, such as anti-inflammatory and antimicrobial activities . This product is provided as a high-purity material to support rigorous scientific inquiry. It is intended for research use only in laboratory settings and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the current scientific literature for the latest advancements in quinazoline chemistry and biology.

Properties

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

5-(2-phenylethyl)quinazoline-2,4-diamine

InChI

InChI=1S/C16H16N4/c17-15-14-12(10-9-11-5-2-1-3-6-11)7-4-8-13(14)19-16(18)20-15/h1-8H,9-10H2,(H4,17,18,19,20)

InChI Key

UIHMRPRVKDDARV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C3C(=CC=C2)N=C(N=C3N)N

Origin of Product

United States

Preparation Methods

Chlorination with Thionyl Chloride or POCl3

Quinazolin-4(3H)-ones are treated with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to generate 4-chloroquinazolines. For example, 5-phenethylquinazolin-4(3H)-one reacts with POCl3 at reflux to yield 4-chloro-5-phenethylquinazoline. However, this step faces challenges:

  • Instability of intermediates : 4-Chloroquinazolines are prone to hydrolysis, reverting to the starting quinazolinone.

  • Dimerization : Side reactions like N-dimer formation reduce yields.

HMDS-Mediated Silylation-Amination

A modern alternative avoids chlorinating agents by employing hexamethyldisilazane (HMDS) as a dual silylation and amination mediator. This one-pot protocol, developed by Silva et al., achieves superior yields (84–99%) under solvent-free conditions.

Reaction Mechanism

  • Silylation : HMDS reacts with quinazolin-4(3H)-ones to form trimethylsilyl (TMS)-protected intermediates, enhancing electrophilicity at the 4-position.

  • Amination : Phenethylamines attack the activated carbon, displacing the TMS group and forming the 4-aminoquinazoline.

Synthesis of 5-Phenethylquinazoline-2,4-diamine

  • Step 1 : 6-Substituted 2-methylquinazolin-4(3H)-ones are synthesized from anthranilic acids and thioacetamide (52–76% yields).

  • Step 2 : HMDS-mediated reaction with phenethylamine at 125°C for 24–48 h directly yields N-phenethylquinazolin-4-amines. For 2-amination, the methyl group at position 2 is oxidized to a carboxylic acid and converted to an amine via Hofmann degradation.

Key advantages :

  • Elimination of hazardous reagents : No POCl3 or SOCl2 is required.

  • High efficiency : Yields for 4-amination exceed 90%.

Metal-Free One-Pot Synthesis

Recent work by Zhang et al. demonstrates a DMAP-catalyzed strategy using (Boc)2O to construct quinazoline-2,4-diones, which can be reduced to diamines.

Reaction Design

  • Substrate : 2-Aminobenzamides with pre-installed phenethyl groups.

  • Cyclization : (Boc)2O and DMAP promote heterocyclization at room temperature, forming the quinazoline core.

  • Amination : The dione intermediate is treated with LiAlH4 or BH3·THF to reduce carbonyl groups to amines.

Example :

  • 2-Amino-5-phenethylbenzamide reacts with (Boc)2O/DMAP in acetonitrile to form 5-phenethylquinazoline-2,4-dione (78% yield).

  • Reduction with LiAlH4 yields 5-phenethylquinazoline-2,4-diamine (85% yield).

Comparative Analysis of Methods

MethodConditionsYield (%)Key AdvantagesLimitations
Classical ChlorinationPOCl3, NH3, 120°C, 48 h45–65Well-established protocolLow yields, hazardous reagents
HMDS-MediatedHMDS, 125°C, 24–48 h84–99Solvent-free, high yieldsRequires oxidation for 2-amination
Metal-Free One-Pot(Boc)2O/DMAP, rt, LiAlH470–85Mild conditions, scalableMulti-step reduction required

Scientific Research Applications

Neurodegenerative Disease Research

One of the most notable applications of 5-Phenethylquinazoline-2,4-diamine is in the field of neurodegenerative diseases, particularly Alzheimer's disease. Research has demonstrated that this compound exhibits potent inhibitory effects on amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

  • Inhibition of Amyloid-Beta Aggregation : The compound has been shown to inhibit amyloid-beta aggregation with an IC50 value of approximately 900 nM, making it significantly more effective than curcumin (IC50 = 3.3 μM) . This suggests that 5-Phenethylquinazoline-2,4-diamine could serve as a lead compound for developing new therapeutic agents aimed at mitigating Alzheimer's disease.
  • Dual Cholinesterase Inhibition : Additionally, this compound demonstrates dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease. The AChE inhibition was noted with an IC50 value of 8.6 μM, while BuChE inhibition was even more potent at 2.6 μM .

Antimicrobial Activity

Beyond its neuroprotective properties, 5-Phenethylquinazoline-2,4-diamine has shown promising results against various bacterial strains, particularly multidrug-resistant bacteria.

  • Antibacterial Efficacy : Studies have indicated that quinazoline derivatives exhibit significant antibacterial activity against strains such as Acinetobacter baumannii and Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds are often in the low micromolar range, highlighting their potential as effective antimicrobial agents .
  • Antileishmanial Activity : The compound has also been evaluated for its antileishmanial properties. In vivo studies demonstrated that certain quinazoline derivatives reduced liver parasitemia in murine models of visceral leishmaniasis . This positions 5-Phenethylquinazoline-2,4-diamine as a candidate for further development in treating leishmaniasis.

Mechanistic Insights

The mechanism by which 5-Phenethylquinazoline-2,4-diamine exerts its biological effects has been explored through molecular docking studies. These studies suggest that the compound interacts favorably with the active sites of cholinesterases and amyloid-beta peptides, forming critical hydrogen bonds and hydrophobic interactions that enhance its inhibitory effects .

Synthesis and Structural Variants

The synthesis of 5-Phenethylquinazoline-2,4-diamine can be achieved through various chemical methods, allowing for the development of analogs with modified biological properties. The structural features contributing to its activity include:

Compound NameStructure FeaturesUnique Aspects
6-Phenyl-1,3,5-triazine-2,4-diamineContains a triazine ring instead of quinazolineExhibits different biological activities
8-Chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamineChlorinated derivativeMore potent against amyloid-beta aggregation
N2,N4-disubstituted quinazoline-2,4-diaminesVarying substitutions at N2 and N4Broad spectrum of antimicrobial activity

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular features of 5-Phenethylquinazoline-2,4-diamine and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
5-Phenethylquinazoline-2,4-diamine (Target) C₁₆H₁₆N₄ Phenethyl at C5 ~264.33 Lipophilic phenethyl; planar quinazoline core
5-Methyl-6-phenylquinazoline-2,4-diamine C₁₅H₁₄N₄ Methyl at C5, phenyl at C6 264.30 Steric hindrance from adjacent substituents
N4-(3,4-Dimethoxyphenethyl)quinazoline-2,4-diamine (Compound 14c) C₁₉H₂₂N₄O₂ Dimethoxyphenethyl at N4 338.41 Electron-donating methoxy groups enhance electronic interactions
5-(p-Tolylthio)quinazoline-2,4-diamine C₁₅H₁₄N₄S p-Tolylthio at C5 282.36 Thioether linkage increases lipophilicity and metabolic stability
Key Observations:
  • The thioether in 5-(p-Tolylthio)quinazoline-2,4-diamine may alter redox properties and solubility .
  • Molecular Weight : Bulkier substituents (e.g., dimethoxyphenethyl) increase molecular weight, which could impact bioavailability.
Cholinesterase Inhibition
  • Compound 14c : Exhibits acetylcholinesterase (AChE) inhibition with an IC₅₀ of 2.5 µM, attributed to the dimethoxy groups’ electronic interactions with the enzyme’s active site .
Antifolate Activity
  • 5-(p-Tolylthio)quinazoline-2,4-diamine : The sulfur atom may mimic the role of oxygen in classical antifolates, enabling competitive DHFR inhibition. However, its IC₅₀ remains unquantified in the provided evidence .

Q & A

Q. Advanced

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration. For example, logP >3 may indicate CNS activity but poor solubility .
  • Molecular Dynamics (MD) : Simulate binding to plasma proteins (e.g., albumin) to predict half-life .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability .

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